Adamantan-1-yl acrylate (CAS 121601-93-2) is a specialized bulky aliphatic monomer characterized by its rigid, three-dimensional adamantane cage attached to a polymerizable acrylate group. In industrial procurement, it is primarily sourced to impart exceptional thermal stability, hydrophobicity, and dry etch resistance to polymer backbones. Unlike simple alkyl acrylates, the extreme steric bulk of the adamantyl moiety severely restricts molecular mobility in the resulting polymer chain. This structural rigidity yields homopolymers with exceptionally high glass transition temperatures (Tg) and robust physical properties, making it a foundational building block for advanced optical materials, high-performance coatings, and 193 nm semiconductor lithography [1].
Procuring generic bulky monomers like isobornyl acrylate (IBOA) or tert-butyl acrylate as cost-saving substitutes for adamantan-1-yl acrylate compromises both thermal ceilings and process stability. While IBOA increases polymer Tg relative to baseline acrylates, it cannot match the extreme rigidity of the fused tricyclic adamantane cage, resulting in a significantly lower thermal threshold [1]. Furthermore, in demanding applications such as 193 nm ArF photoresists, standard aliphatic acrylates lack the necessary plasma dry etch resistance, leading to pattern degradation during semiconductor manufacturing [2]. Additionally, adamantan-1-yl acrylate demonstrates unique compatibility with living anionic polymerization, avoiding the backbiting side-reactions that typically broaden molecular weight distributions and leave homopolymer residues in conventional acrylate synthesis [1].
Thermal analysis demonstrates that the homopolymer of adamantan-1-yl acrylate achieves a glass transition temperature (Tg) of 133 °C, driven by the severe steric hindrance of the adamantane cage. This thermal ceiling significantly outperforms standard bulky acrylates like poly(tert-butyl acrylate), which exhibits a Tg of approximately 43 °C, and provides a distinct advantage over other cyclic alternatives [1].
| Evidence Dimension | Homopolymer Glass Transition Temperature (Tg) |
| Target Compound Data | 133 °C (Poly(1-adamantyl acrylate)) |
| Comparator Or Baseline | 43 °C (Poly(tert-butyl acrylate)) |
| Quantified Difference | +90 °C increase in thermal stability ceiling |
| Conditions | Differential scanning calorimetry (DSC) of homopolymers |
Allows buyers to formulate acrylic coatings and elastomers that maintain structural integrity at much higher continuous service temperatures.
Synthesizing well-defined acrylate block copolymers is notoriously difficult due to backbiting side reactions. However, adamantan-1-yl acrylate can be polymerized via living anionic polymerization to yield highly controlled molecular weights with a narrow polydispersity index (PDI) of ~1.10. When sequentially copolymerized with methyl methacrylate (MMA), it forms block copolymers with zero residual homopolymer, a feat rarely achieved with standard acrylates [1].
| Evidence Dimension | Polydispersity Index (PDI) and Homopolymer Residuals |
| Target Compound Data | PDI ~1.10 with no detectable residual homopolymer |
| Comparator Or Baseline | Standard acrylates (prone to backbiting, broader PDI, and homopolymer contamination) |
| Quantified Difference | Near-perfect living character (PDI approaching 1.0) |
| Conditions | Anionic polymerization in THF at -78 °C using DPMK/Et2Zn initiator |
Ensures strict stoichiometric control and high reproducibility for manufacturers synthesizing advanced block copolymer architectures.
In the formulation of 193 nm chemically amplified resists (CARs), the polymer backbone must withstand harsh plasma etching. Adamantan-1-yl acrylate serves as a critical structural monomer because its high carbon density and fused cage structure provide superior dry etch resistance compared to linear or branched alkyl acrylates, while maintaining critical transparency at the 193 nm wavelength [1].
| Evidence Dimension | Plasma Dry Etch Resistance |
| Target Compound Data | High etch resistance driven by the adamantyl pendant group |
| Comparator Or Baseline | Standard alkyl acrylates (rapid degradation under plasma) |
| Quantified Difference | Significant reduction in film thickness loss during pattern transfer |
| Conditions | ArF excimer laser (193 nm) lithography and subsequent plasma etching |
Essential for semiconductor material procurers needing a backbone monomer that prevents pattern collapse in sub-0.18 µm design rules.
Leveraging its high dry etch resistance and optical transparency, adamantan-1-yl acrylate is a foundational monomer for chemically amplified positive photoresists. It is specifically selected over standard acrylates to prevent pattern degradation during the plasma etching phase of semiconductor manufacturing [1].
Due to its ability to push polymer Tg to 133 °C, this monomer is ideal for the hard blocks in thermoplastic elastomers. It allows material scientists to design acrylic elastomers with upper service temperatures that far exceed those achievable with tert-butyl or isobornyl acrylate [2].
Because it uniquely resists backbiting during living anionic polymerization, adamantan-1-yl acrylate is the preferred monomer for synthesizing precise, monomodal block copolymers (e.g., PAdA-b-PMMA) without homopolymer contamination, ensuring high lot-to-lot reproducibility in specialized coatings [2].
Irritant